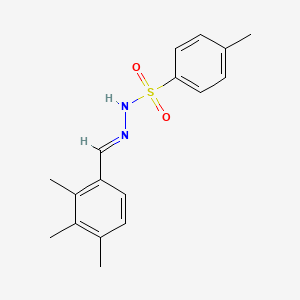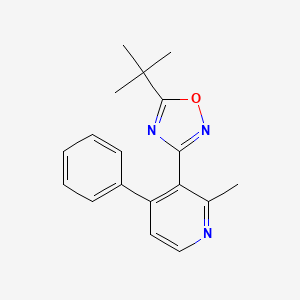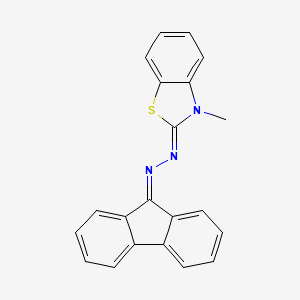
6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Angiogenesis Inhibition and Cancer Therapeutics
One significant application of compounds structurally related to "6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine" is in the realm of cancer therapeutics, particularly through the inhibition of angiogenesis. The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrates this application. VEGFR-2 is crucial in tumor angiogenesis, and [11C]PAQ, a radiolabeled analogue, has been developed and evaluated for in vivo tracing of VEGFR-2 expression in solid tumors using PET imaging. This research suggests potential for noninvasive imaging of angiogenic "hot spots" in tumors, providing valuable insights into tumor biology and therapeutic efficacy (Samén et al., 2009).
Tyrosine Kinase Inhibition for Enhanced Antitumor Activity
Another notable application is the development of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These derivatives exhibit enhanced antitumor activity, potentially functioning as potent cancer therapeutics. By covalently interacting with the target enzymes, these compounds show significant promise in improving cancer treatment outcomes (Tsou et al., 2001).
Hypolipidemic Activity and Cardiovascular Health
Compounds structurally akin to "this compound" have also been investigated for their hypolipidemic activities. For instance, NO-1886 and its derivatives have shown promising results in lowering triglyceride and total cholesterol levels, highlighting potential applications in the management of cardiovascular health. The study of these novel quinazolines and quinazolinones further elucidates the structure-activity relationship of hypolipidemic drugs, contributing to the development of new therapies for hyperlipidemia and associated conditions (Kurogi et al., 1996).
Vascular Endothelial Growth Factor Signaling and Tumor Growth Inhibition
ZD6474, another related compound, serves as a potent inhibitor of kinase insert domain-containing receptor (KDR/VEGFR 2) tyrosine kinase activity, demonstrating significant potential in inhibiting vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. Through oral administration, ZD6474 has shown to inhibit tumor-induced neovascularization and exert a dose-dependent inhibition of tumor growth across various cancer models. This highlights its role in the development of antiangiogenic and antitumor therapies, offering a promising avenue for cancer treatment (Wedge et al., 2002).
Propriétés
IUPAC Name |
6-bromo-N-(3-methoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-4-2-3-11(8-12)19-15-13-7-10(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDCCQWORSBHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)
![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)
![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)
![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)
![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

